molecular formula C10H13N3O2 B14464318 2-Amino-N~1~-benzylpropanediamide CAS No. 67218-90-0

2-Amino-N~1~-benzylpropanediamide

Cat. No.: B14464318
CAS No.: 67218-90-0
M. Wt: 207.23 g/mol
InChI Key: LNCYTZFWQICYGW-UHFFFAOYSA-N
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Description

2-Amino-N~1~-benzylpropanediamide is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of an amino group (-NH2) and a benzyl group attached to a propanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N~1~-benzylpropanediamide typically involves the reaction of benzylamine with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N~1~-benzylpropanediamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines with different degrees of substitution.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary, secondary, or tertiary amines.

Scientific Research Applications

2-Amino-N~1~-benzylpropanediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N~1~-benzylpropanediamide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N~1~-methylpropanediamide: Similar structure but with a methyl group instead of a benzyl group.

    2-Amino-N~1~-ethylpropanediamide: Contains an ethyl group instead of a benzyl group.

    2-Amino-N~1~-phenylpropanediamide: Features a phenyl group instead of a benzyl group.

Uniqueness

2-Amino-N~1~-benzylpropanediamide is unique due to the presence of the benzyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

67218-90-0

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-N'-benzylpropanediamide

InChI

InChI=1S/C10H13N3O2/c11-8(9(12)14)10(15)13-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H2,12,14)(H,13,15)

InChI Key

LNCYTZFWQICYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(=O)N)N

Origin of Product

United States

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